

Application of 5-Hydroxyomeprazole-d3 in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: 5-Hydroxyomeprazole-d3-1

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

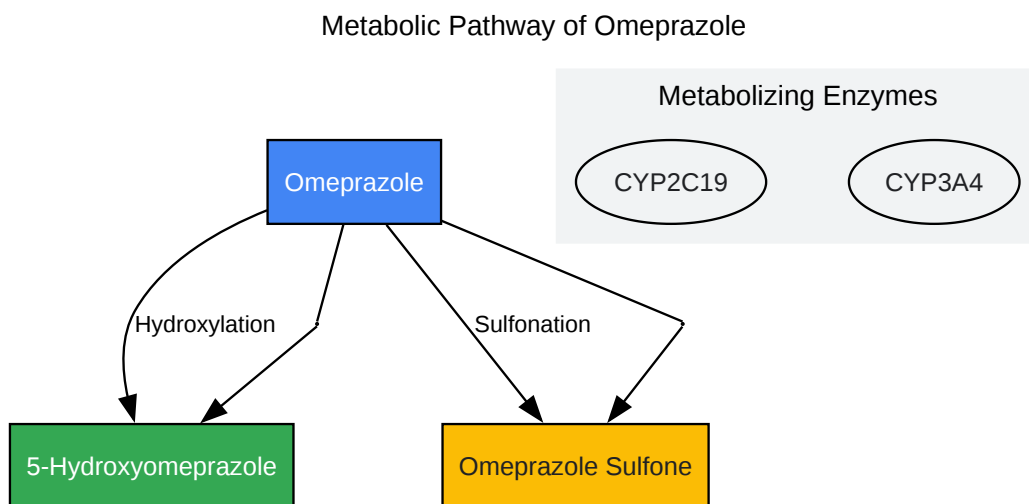
Introduction

Omeprazole is a widely prescribed proton pump inhibitor (PPI) used in the treatment of acid-related gastrointestinal disorders. The therapeutic efficacy and potential for adverse effects of omeprazole can be influenced by significant inter-individual variability in its pharmacokinetics. This variability is largely attributed to genetic polymorphisms of the cytochrome P450 enzymes, particularly CYP2C19, which is the primary enzyme responsible for its metabolism. Therapeutic Drug Monitoring (TDM) of omeprazole and its major metabolite, 5-hydroxyomeprazole, is therefore a valuable tool for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity. The use of a stable isotope-labeled internal standard is crucial for achieving the accuracy and precision required in clinical and research settings. 5-Hydroxyomeprazole-d3, a deuterium-labeled analog of 5-hydroxyomeprazole, serves as an ideal internal standard for the quantification of omeprazole and its metabolites by mass spectrometry-based methods.^{[1][2]} This document provides detailed protocols and data for the application of 5-Hydroxyomeprazole-d3 in the TDM of omeprazole.

Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 system.^{[3][4]} The two main metabolic pathways are hydroxylation to form 5-hydroxyomeprazole, predominantly catalyzed by CYP2C19, and sulfonation to form omeprazole sulfone, catalyzed

by CYP3A4.[5][6] The genetic polymorphism of CYP2C19 can lead to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which directly impacts the plasma concentrations of omeprazole and 5-hydroxyomeprazole.[6]



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Caption: Metabolic pathway of omeprazole.

Experimental Protocols

The following protocols describe the analytical methods for the simultaneous determination of omeprazole and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 5-Hydroxyomeprazole-d3 as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the determination of omeprazole in human plasma.
[7]

Materials:

- Human plasma samples
- 5-Hydroxyomeprazole-d3 internal standard working solution
- Diethyl ether:dichloromethane (60:40, v/v)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Pipette 200 µL of human plasma into a microcentrifuge tube.
- Add 20 µL of the 5-Hydroxyomeprazole-d3 internal standard working solution.
- Add 1 mL of diethyl ether:dichloromethane (60:40, v/v).
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a method for the simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma.[8]

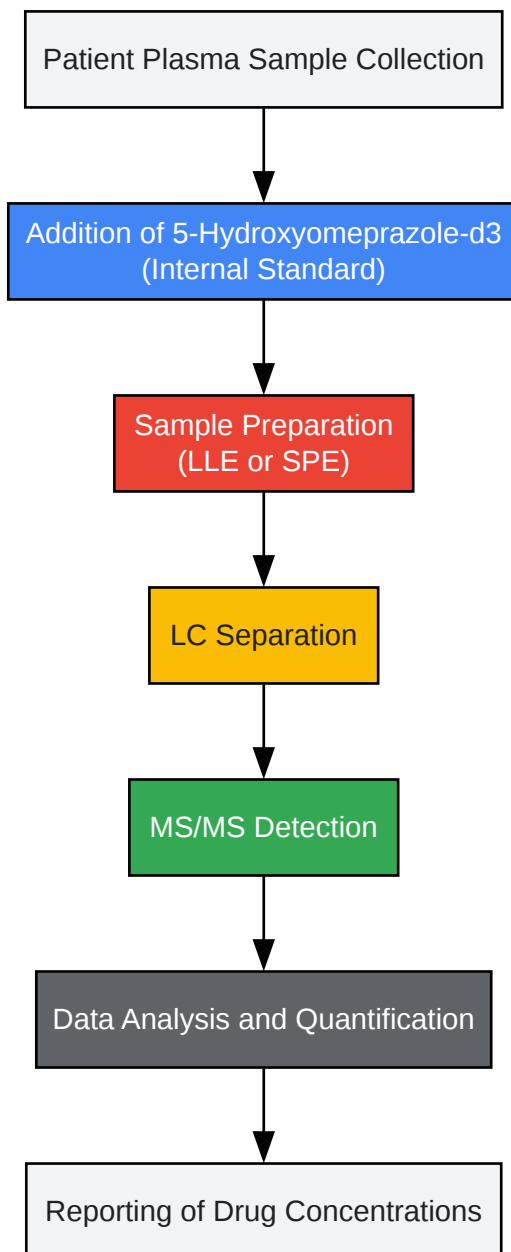
Materials:

- Human plasma samples
- 5-Hydroxyomeprazole-d3 internal standard working solution
- Polymeric sorbent based SPE cartridges
- Methanol (for conditioning)
- Water (for equilibration)
- Elution solvent (e.g., acetonitrile)
- SPE manifold

Procedure:

- Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Mix 250 μ L of plasma with 25 μ L of the 5-Hydroxyomeprazole-d3 internal standard working solution.
- Load the plasma mixture onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 1 mL of the elution solvent.
- Evaporate the eluate to dryness under nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS analysis.

Therapeutic Drug Monitoring Workflow



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Caption: General workflow for TDM.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

The following are example LC-MS/MS conditions. Optimal parameters may vary depending on the specific instrumentation used.

Liquid Chromatography:

Parameter	Condition 1[8]	Condition 2[9]
Column	Zorbax XDB-C8 (50 x 4.6 mm)	ProntoSil AQ, C18
Mobile Phase	Acetonitrile:water (21:79, v/v) with 10 mM ammonium hydroxide, pH 8.5	Gradient with 10 mM ammonium acetate (pH 7.25) and acetonitrile
Flow Rate	Not specified	Not specified

| Injection Volume | Not specified | Not specified |

Tandem Mass Spectrometry:

Parameter	Condition 1[8]	Condition 2[9]
Ionization Mode	Positive Ion Atmospheric Pressure Chemical Ionization (APCI)	Positive Ion Electrospray Ionization (ESI)
Monitoring Mode	Multiple Reaction Monitoring (MRM)	Selected Ion Monitoring (SIM)
Precursor → Product Ion (m/z)	5-Hydroxyomeprazole: 362 → 214 Omeprazole: 346 → 198	5-Hydroxyomeprazole: m/z 362 Omeprazole: m/z 346 Omeprazole Sulfone: m/z 362

| Internal Standard Transition | 316 → 147 (example) | m/z 300 (example) |

Data Presentation

The use of 5-Hydroxyomeprazole-d3 as an internal standard allows for the accurate and precise quantification of omeprazole and its metabolites over a range of concentrations relevant for therapeutic monitoring.

Table 1: Quantitative Performance of LC-MS/MS Methods for Omeprazole and Metabolites

Analyte	Method	LLOQ (ng/mL)	Linearity Range (ng/mL)	Intra-assay Precision (%RSD)	Inter-assay Precision (%RSD)	Reference
Omeprazole	LC-ESI-MS	10	10 - 750	< 11%	< 11%	[9]
5-Hydroxyomeprazole	LC-ESI-MS	5	5 - 250	< 11%	< 11%	[9]
Omeprazole Sulfone	LC-ESI-MS	10	10 - 750	< 11%	< 11%	[9]
Omeprazole	LC-APCI-MS/MS	10	10 - 500	Not specified	Not specified	[8]
5-Hydroxyomeprazole	LC-APCI-MS/MS	10	10 - 500	Not specified	Not specified	[8]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation

Conclusion

The application of 5-Hydroxyomeprazole-d3 as an internal standard in LC-MS/MS based methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of omeprazole. The detailed protocols and established performance characteristics outlined in this document demonstrate the suitability of this methodology for both clinical and research applications, ultimately aiding in the personalization of omeprazole therapy. The use of a stable

isotope-labeled internal standard is essential to control for variability in sample preparation and instrument response, ensuring the high quality of the quantitative data.

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- To cite this document: BenchChem. [Application of 5-Hydroxyomeprazole-d3 in Therapeutic Drug Monitoring]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15571866#application-of-5-hydroxyomeprazole-d3-in-therapeutic-drug-monitoring>]

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